2-(Fluoromethyl)pyrimidin-4-amine
Description
2-(Fluoromethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative characterized by a fluoromethyl (-CH2F) group at the 2-position and an amine (-NH2) group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant biological relevance, serving as core structures in nucleic acids and numerous pharmaceuticals. The introduction of fluorine into organic molecules is a common strategy to modulate physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability .
Properties
CAS No. |
16097-51-1 |
|---|---|
Molecular Formula |
C5H6FN3 |
Molecular Weight |
127.122 |
IUPAC Name |
2-(fluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H6FN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) |
InChI Key |
AUGQLIBWBMMWLX-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1N)CF |
Synonyms |
Pyrimidine, 4-amino-2-(fluoromethyl)- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(fluoromethyl)pyrimidin-4-amine, highlighting variations in substituents, biological activities, and physicochemical properties:
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- Fluorinated Groups : Fluorine substitution (e.g., -CH2F, -CF3) improves metabolic stability and membrane permeability due to reduced susceptibility to oxidative metabolism . For example, JNJ-0999’s 5-fluoro substituent enhances binding to tuberculosis targets .
- Heterocyclic Tail Groups : Piperazine, piperidine, or pyrrolidine at the 2-position (e.g., compounds 35, 9e) improve solubility and enzyme selectivity. The 4-methylpiperazine group in compound 35 enhances antimalarial activity by optimizing interactions with Plasmodium falciparum enzymes .
SAR (Structure-Activity Relationship) Trends :
- Position 4 (-NH2) : Critical for hydrogen bonding with biological targets. In compound 9a, the naphthylmethyl group at position 4 contributes to AChE inhibition via π-π stacking .
- Position 2 : Bulky substituents (e.g., 3-(pyridin-4-yl)pyrrolidine in JNJ-0999) enhance target specificity, while smaller groups (e.g., -CH2F) may prioritize metabolic stability .
Crystallographic and Conformational Data: Intramolecular hydrogen bonds (e.g., N—H⋯N in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine) stabilize molecular conformations, influencing binding modes . Dihedral angles between pyrimidine and aryl rings (e.g., 12.8° in ) determine spatial orientation and interaction with enzymes .
Physicochemical Properties
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